1-benzyl-1H-benzimidazole-2-thiol

Vue d'ensemble

Description

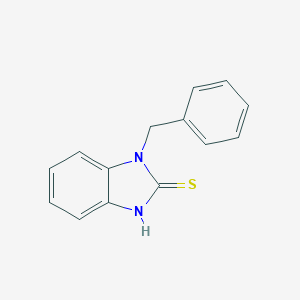

1-Benzyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C14H12N2S. It is characterized by a benzimidazole ring fused with a thiol group at the second position and a benzyl group at the first position. This compound is known for

Applications De Recherche Scientifique

Antimicrobial Activity

The benzimidazole moiety, including 1-benzyl-1H-benzimidazole-2-thiol, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition compared to standard antibiotics like ampicillin and ciprofloxacin .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 1 | 50 | Antibacterial against S. typhi |

| 2 | 250 | Antifungal against C. albicans |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. These compounds have shown effectiveness against various parasitic infections.

- Case Study : Research demonstrated that certain benzimidazole derivatives exhibited superior anthelmintic activity against Trichinella spiralis, outperforming traditional drugs such as albendazole and ivermectin. The compounds were effective at concentrations as low as 50 mg/ml, achieving 100% effectiveness in killing larvae within 24 hours .

Anticancer Properties

The anticancer activity of benzimidazole derivatives has been a focal point in recent pharmacological research. These compounds are believed to interfere with tubulin polymerization, a mechanism crucial for cancer cell proliferation.

- Case Study : A series of new benzimidazole derivatives were tested for their antiproliferative effects on MCF-7 breast cancer cells, revealing moderate activity correlated with their ability to disrupt microtubule dynamics .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5a | 10 | MCF-7 |

| 5b | 15 | MCF-7 |

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has also been investigated, particularly in relation to diabetes management.

- Case Study : A novel series of benzimidazole derivatives were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds displayed IC50 values ranging from 0.64 ± 0.05 μM, indicating strong inhibitory potential .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, research has indicated that benzimidazole derivatives possess significant antioxidant properties.

Mécanisme D'action

Target of Action

1-Benzyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a class of compounds known for their wide-ranging pharmacological activities . Benzimidazole derivatives have been reported to exhibit anticancer properties . They have been found to inhibit tumor progression through various mechanisms, depending on the substitution of the benzimidazole nucleus .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit cellular RNA polymerase II, affecting multiple cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , a protein that plays a crucial role in cell division. By interfering with tubulin polymerization, these compounds can disrupt cell division and inhibit tumor growth.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioactivity, bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exhibit significant growth inhibition against certain types of cancer cells . For example, a series of 1-benzyl-1H-benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .

Analyse Biochimique

Biochemical Properties

1-benzyl-1H-benzimidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to proteins and alter their conformation, affecting their biological activity . These interactions are crucial for its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . The thiol group in this compound is particularly important for its binding interactions, as it can form covalent bonds with cysteine residues in proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the metabolism of other biomolecules, such as lipids and carbohydrates, by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .

Activité Biologique

1-benzyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a benzimidazole core and a thiol (-SH) group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂N₂S

- Molecular Weight : 246.32 g/mol

- Structural Features : The compound consists of a benzimidazole ring fused with a benzyl group and a thiol group at the 2-position, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 4 |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and melanoma. In vitro studies indicate that it can inhibit cell proliferation effectively, with IC50 values around M for certain cancer types .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (M) |

|---|---|

| HeLa (Cervical cancer) | |

| A549 (Lung cancer) | |

| SKOV-3 (Ovarian cancer) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, which inhibits replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell survival, such as helicases involved in viral replication .

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy Study : A recent study evaluated the compound against multiple bacterial strains, confirming its superior antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

3-benzyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKYDJGUXAGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354133 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31493-51-3 | |

| Record name | 1-benzyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.